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Abstract

Oxirene (c-C2H20), a highly strained, antiaromatic heterocyclic compound, represents one of
the most enigmatic transients in organic chemistry. Its fleeting existence and that of its isomers
on the C2H20 potential energy surface are critical to understanding fundamental reaction
mechanisms, including the Wolff rearrangement and certain ozonolysis pathways. This guide
provides a comprehensive technical overview of oxirene and its primary isomers—ketene,
ethynol, and formylmethylene. It consolidates data from high-level computational studies and
experimental matrix isolation techniques, presenting quantitative data, detailed experimental
methodologies, and reaction pathways to serve as a foundational resource for researchers in
physical organic chemistry, spectroscopy, and computational chemistry.

Introduction to the Cz2H20 Potential Energy Surface

The C2Hz20 stoichiometry gives rise to several isomeric structures, each occupying a distinct
position on a complex potential energy surface. The global minimum is the highly stable ketene
(ethenone). Other key isomers include the high-energy cyclic oxirene, the unstable tautomer
ethynol, and the carbene intermediate formylmethylene. The study of these species has been
propelled by the synergy between advanced computational chemistry, which can predict their
structures and energetics, and matrix isolation spectroscopy, which allows for their
experimental trapping and characterization at cryogenic temperatures.[1][2] Understanding the
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interconversion and reactivity of these isomers is crucial, as they are often invoked as transient
intermediates in significant organic reactions.

Molecular Structures and Energetics

Quantum chemical calculations have been indispensable in determining the geometries and
relative stabilities of C2H20 isomers. Oxirene's high ring strain and 4t electron system render
it antiaromatic and energetically unfavorable.[3] The most stable isomer is ketene, followed by
ethynol, formylmethylene, and finally the highly unstable oxirene.

Quantitative Data: Relative Energies and lonization
Energies

The following table summarizes the relative energies (AE) and adiabatic ionization energies
(IE) for the key C2H20 isomers, calculated at the CCSD(T)/CBS level with anharmonic
corrections to the zero-point vibrational energy (ZPVE).[4]

. Electronic Adiabatic IE
Isomer Structure Point Group AE (kJ/mol)
State (eV)

Ketene H2C=C=0 Cav 1AL 0.0 9.53-9.61
Ethynol HC=COH Cs A 151.5 9.95-10.03
Formylmethyl

_ HC(O)CH Cs 3A" 291.8 6.30 - 6.38
ene (triplet)
Formylmethyl

] HC(O)CH Cs A 312.6
ene (singlet)
Oxirene c-C2H20 Cav 1A1 3324 8.58 - 8.66

Quantitative Data: Molecular Geometries

The geometries of the isomers have been optimized using high-level computational methods.
The table below presents key bond lengths and angles.[4]
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Molecule Parameter Value (A or °) Parameter Value (A or °)
Oxirene r(C=C) 1.293 £L(HCC) 148.8
r(C-0) 1.465

r(C-H) 1.076

Ketene r(C=C) 1.314 L(HCH) 122.3
r(C=0) 1.162

r(C-H) 1.077

Ethynol r(C=C) 1.201 L (COH) 108.9
r(C-0) 1.332 L(CCH) 178.9

r(C-H) 1.061

r(O-H) 0.962

Formylmethylene

(singled r(C-C) 1.449 L(HCC) 114.3
r(C=0) 1.196 L (CCO) 120.3

r(C-H) aldehydic 1.101 L(CCH) carbene 134.1

r(C-H) carbene 1.096

Quantitative Data: Vibrational Frequencies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a primary tool for identifying
these isomers in matrix isolation experiments. The table below lists key calculated anharmonic
vibrational frequencies.
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Vibrational Frequency o
Molecule Symmetry Description
Mode (cm™?)
) Symmetric C-H
Oxirene Vi1 a1 3165
Stretch
V2 ai 1790 C=C Stretch
Antisymmetric C-
Vs b2 3155
H Stretch
Ring
V7 b1 950 Breathing/CH
Bend
Symmetric CH2
Ketene Vi ai 3065
Stretch
Antisymmetric
V2 a1 2152
C=C=0 Stretch
V3 a1 1388 CHz2 Scissoring
Symmetric
Va b1 1147
C=C=0 Stretch
Antisymmetric
Vs b2 3166
CHz2 Stretch
Ethynol V1 a' 3620 O-H Stretch
V2 a' 3320 C-H Stretch
V3 a' 2180 C=C Stretch
Formylmethylene C-H Stretch
) V1 a' 3150
(singlet) (Carbene)
C-H Stretch
V2 a' 2850
(Aldehyde)
V3 a' 1650 C=0 Stretch
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(Note: Vibrational frequencies are compiled from various computational studies and represent
theoretical values. Experimental values may shift due to matrix effects.)

Key Reaction Pathways and Interconversions

The isomers of C2H20 are interconnected through low-energy pathways, making them key

participants in several reaction mechanisms.

The Wolff Rearrangement

The Wolff rearrangement converts an a-diazocarbonyl compound into a ketene.[5] A stepwise
mechanism is supported by isotopic labeling studies, which suggest the intermediacy of a
carbonylcarbene that can ring-close to form an oxirene.[3][6] The oxirene can then reopen to
either the original carbene or an isotopically scrambled version, which then rearranges to the
final ketene product. This pathway explains the observed isotopic scrambling.

Oxirene Intermediate -
a-Diazoketone Carbene Formation Product Formation
Ring Cl Oxiren_e Rearrangement
R-C(=0)-CHN - N2 R-C(=0)-CH Ing Closure L p| (Intermediate) »| R-CH=C=0
- 2 (Carbonylcarbene) (Ketene)
1,2-Shift
Singlet Formylmethylene
(312.6 kJd/mol)
Oxirene Ketene . .
(332.4 kJ/mol) TS2 (0 k3/mol) Reaction Coordinate

TS1 Energy end_x
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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